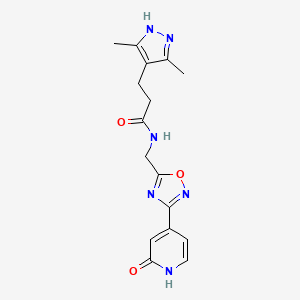

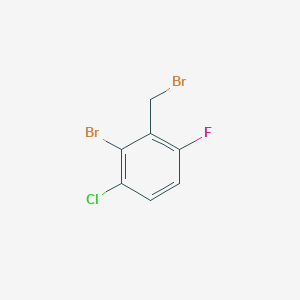

![molecular formula C13H13N3O5 B2894886 2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid CAS No. 1234194-92-3](/img/structure/B2894886.png)

2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid is an organic compound with the molecular formula C13H13N3O5 . It is also known as N-[(4-Cyanophenyl)carbamoyl]glutamic acid . The compound appears as a powder and is typically stored at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation:c1cc (ccc1C#N)NC (=O)NC (CCC (=O)O)C (=O)O . The compound has a molecular weight of 291.26 . Physical And Chemical Properties Analysis

This compound is a powder that is typically stored at room temperature . The compound has a molecular weight of 291.26 .Scientific Research Applications

Synthesis and Structural Characterization

The scientific research applications of 2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid encompass various fields, including organic chemistry, material science, and biochemistry. For instance, in the synthesis and structural characterization of Schiff base organotin(IV) complexes, amino acetate functionalized compounds demonstrated significant anticancer properties against various human tumor cell lines. These complexes exhibit polymeric chains with a trans-R3SnO2 trigonal bipyramidal configuration, indicating their potential in medicinal chemistry and drug design (Basu Baul et al., 2009).

Organic Synthesis and Reactivity

The reactivity of similar compounds has been explored in the context of Friedel-Crafts reactions, where 2-methyl-4-phenylpentanedioic acid is prepared through Michael reactions. This demonstrates the utility of such compounds in organic synthesis, providing pathways to novel structural motifs (Natekar & Samant, 2010).

Boronates and Ligand Chemistry

Further, new boronates prepared from 2,4-pentanedione derived ligands highlight the chemical versatility and potential application of these compounds in the development of coordination complexes and organometallic chemistry. This research shows differences in reactivity between ligands derived from 2,4-pentanedione and those from salicylaldehyde, offering insights into molecular design and synthesis strategies (Sánchez et al., 2004).

Plant Pathogen Resistance

In agricultural science, novel amides of adipic acid, structurally related to this compound, have shown to induce resistance in Capsicum anuum plants against the necrotrophic pathogen Alternaria solani. This application indicates the potential of such compounds in developing new plant protection strategies (Flors et al., 2003).

Antineoplastic Activity

Furthermore, 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives, related in structure and function, have been synthesized and characterized for their antineoplastic activity both in vitro and in vivo. These compounds showed promising activity against various human cancer cell lines, underlining the importance of such chemical structures in the development of new therapeutic agents (Dutta et al., 2015).

Safety and Hazards

properties

IUPAC Name |

2-[(4-cyanophenyl)carbamoylamino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5/c14-7-8-1-3-9(4-2-8)15-13(21)16-10(12(19)20)5-6-11(17)18/h1-4,10H,5-6H2,(H,17,18)(H,19,20)(H2,15,16,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULKERUEFLHDGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)NC(CCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide](/img/structure/B2894803.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2894805.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2894808.png)

![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2894809.png)

![3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2894812.png)